17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound
Preparation Methods
The synthesis of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic routes typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Cyclization: Formation of the steroid ring structure.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex steroid compounds.
Biology: Studying its effects on cellular processes and hormone regulation.
Medicine: Investigating its potential as a therapeutic agent for conditions like inflammation and hormonal imbalances.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include signal transduction cascades and regulatory networks that control various physiological processes.
Comparison with Similar Compounds
17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one can be compared with other similar steroid compounds, such as:
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-10-18-16-5-4-14-11-15(24)6-8-21(14,2)17(16)7-9-22(18,3)20(13)19(25)12-23/h6-8,11,13,16,18,20,23H,4-5,9-10,12H2,1-3H3 |
InChI Key |
QGWCZYPVHAHXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CO)C)C |
Origin of Product |
United States |
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